![molecular formula C11H12N2OS2 B3747203 O-ethyl S-(imidazo[1,2-a]pyridin-2-ylmethyl) dithiocarbonate](/img/structure/B3747203.png)
O-ethyl S-(imidazo[1,2-a]pyridin-2-ylmethyl) dithiocarbonate
Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle . The exact structure of “O-ethyl S-(imidazo[1,2-a]pyridin-2-ylmethyl) dithiocarbonate” would require more specific information or computational chemistry tools for accurate determination.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Future Directions
Mechanism of Action
Target of Action
O-ethyl S-(imidazo[1,2-a]pyridin-2-ylmethyl) dithiocarbonate is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are known to target essential, conserved cellular processes . They have been shown to have a wide range of applications in medicinal chemistry .
Mode of Action
For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria .
Biochemical Pathways
Related compounds have been shown to affect mitochondrial functions and dna integrity . These effects can have downstream impacts on cellular energy production and genetic stability.
Result of Action
Related compounds have been shown to cause mitochondrial fragmentation and dna damage .
properties
IUPAC Name |
O-ethyl imidazo[1,2-a]pyridin-2-ylmethylsulfanylmethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-2-14-11(15)16-8-9-7-13-6-4-3-5-10(13)12-9/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWBPLNYHPXYOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC1=CN2C=CC=CC2=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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